molecular formula C23H26N2O3S B4300337 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine

Cat. No. B4300337
M. Wt: 410.5 g/mol
InChI Key: RPULQKACDHWYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine, also known as DNPS, is a chemical compound that has been widely studied for its potential use in scientific research. DNPS belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been shown to bind to the transmembrane domain of GPCRs, leading to a conformational change that inhibits receptor activity. This mechanism of action is similar to that of other GPCR inhibitors, such as inverse agonists.
Biochemical and Physiological Effects
1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine can inhibit the activity of a range of GPCRs, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adrenergic α1B receptor. 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has also been shown to inhibit the activity of the G protein Gq, which is involved in intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine in lab experiments is that it is a selective inhibitor of GPCRs, which allows for the study of specific receptor subtypes. However, 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has a relatively low potency compared to other GPCR inhibitors, which may limit its usefulness in some experiments. Additionally, the synthesis of 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine can be challenging, which may limit its availability for use in research.

Future Directions

There are a number of potential future directions for research on 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine. One area of interest is the development of more potent and selective GPCR inhibitors based on the structure of 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine and its effects on specific GPCR subtypes. Finally, the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine, such as in the treatment of neurological disorders, should be explored further.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been studied for its potential use in a range of scientific research applications, including neuroscience, pharmacology, and drug discovery. 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine has been shown to have an inhibitory effect on the activity of G protein-coupled receptors (GPCRs), which are involved in a range of physiological processes. This makes 1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine a potentially useful tool for studying GPCR function in vitro.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-17-8-9-18(2)21(16-17)24-12-14-25(15-13-24)29(26,27)23-11-10-22(28-3)19-6-4-5-7-20(19)23/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPULQKACDHWYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.